4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol
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Overview
Description
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is an organic compound with the molecular formula C16H19NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a benzenemethanol moiety connected by an ethoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol can be achieved through organic synthesis methods. One common approach involves the reaction of 5-ethyl-2-pyridineethanol with 4-hydroxybenzyl alcohol in the presence of a suitable base and solvent. The reaction conditions typically include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A thiazolidinedione used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: A compound with similar structure and function but withdrawn from the market due to safety concerns.
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and benzenemethanol moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDZOQBLFZNUPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747772 |
Source
|
Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144842-17-1 |
Source
|
Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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